Bienvenue dans la boutique en ligne BenchChem!

6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate

Medicinal Chemistry Chemical Biology Synthetic Intermediates

6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate (CAS 40345-45-7), also catalogued as 1-hydroxy-6,6-dimethyl-2,5,6,7-tetrahydro-2-oxabenzimidazol-4-one or DBD-O, is a bicyclic heterocyclic compound belonging to the benzofuroxan (benzofurazan N-oxide) family. It features a 2,1,3-benzoxadiazole 1-oxide (furoxan) core fused to a partially hydrogenated cyclohexenone ring bearing geminal dimethyl substitution at the 6-position.

Molecular Formula C8H10N2O3
Molecular Weight 182.179
CAS No. 40345-45-7
Cat. No. B2391116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate
CAS40345-45-7
Molecular FormulaC8H10N2O3
Molecular Weight182.179
Structural Identifiers
SMILESCC1(CC2=[N+](ON=C2C(=O)C1)[O-])C
InChIInChI=1S/C8H10N2O3/c1-8(2)3-5-7(6(11)4-8)9-13-10(5)12/h3-4H2,1-2H3
InChIKeyFRRUUHVEBSIPLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate (CAS 40345-45-7) Matters for Heterocyclic Chemistry & Drug Discovery Procurement


6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate (CAS 40345-45-7), also catalogued as 1-hydroxy-6,6-dimethyl-2,5,6,7-tetrahydro-2-oxabenzimidazol-4-one or DBD-O, is a bicyclic heterocyclic compound belonging to the benzofuroxan (benzofurazan N-oxide) family . It features a 2,1,3-benzoxadiazole 1-oxide (furoxan) core fused to a partially hydrogenated cyclohexenone ring bearing geminal dimethyl substitution at the 6-position . With a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol, the compound is supplied as an off-white to pale pink solid at a minimum purity of 95% and is intended strictly for research purposes . The furoxan scaffold is recognized for its capacity to release nitric oxide (NO) under physiological conditions, a property that underpins its investigation as a potential pharmacophore for cardiovascular, anti-infective, and anticancer applications [1].

Why In-Class Benzofuroxans Cannot Simply Substitute for CAS 40345-45-7 in Research and Scale-Up


Generic substitution among benzofuroxan derivatives is precluded by three key structural differentiators inherent to CAS 40345-45-7. First, the fused cyclohexenone ring introduces both a ketone functionality and conformational rigidity absent in planar, aromatic benzofuroxans such as the parent compound (CAS 480-96-6) or dimethylbenzofuroxan isomers (e.g., CAS 39132-77-9) [1][2]. This saturated ring alters the electronic distribution across the furoxan system, potentially modulating NO-release kinetics and metabolic stability [3]. Second, the geminal dimethyl group at position 6 provides steric shielding that can influence both chemical reactivity and biological target engagement—a feature entirely absent from the unsubstituted 4,5,6,7-tetrahydro-2,1,3-benzoxadiazole scaffold (CAS 2258-73-3) . Third, the compound exists as an N-hydroxy tautomer (also named 1-hydroxy-2-oxabenzimidazol-4-one), introducing a hydrogen-bond donor/acceptor motif that is not present in simpler N-oxide benzofuroxans . These structural features collectively mean that even closely related analogs—such as 4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one (CAS 142328-06-1)—cannot be assumed to replicate the reactivity profile, crystallinity, or biological readout of CAS 40345-45-7 without explicit experimental validation.

Quantitative Differentiation of CAS 40345-45-7 Against Closest Structural Analogs: A Procurement-Focused Evidence Assessment


Molecular Weight and Formula Differentiation Versus Non-Ketone Benzofuroxans

CAS 40345-45-7 (C8H10N2O3; MW 182.18 g/mol) differs substantially in molecular composition from the simplest benzofuroxan (CAS 480-96-6; C6H4N2O2; MW 136.11 g/mol) by +46.07 Da, reflecting the addition of a ketone oxygen and two methylene/methyl groups from the fused cyclohexenone ring [1]. This mass difference permits unequivocal analytical discrimination by LC-MS or GC-MS in reaction monitoring and purity assessment. Compared to 4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one (CAS 142328-06-1; C6H6N2O2; MW 138.13 g/mol), which lacks the gem-dimethyl substitution, CAS 40345-45-7 exhibits an additional +44.05 Da, corresponding to the two methyl groups .

Medicinal Chemistry Chemical Biology Synthetic Intermediates

Crystallographic Benchmark: The Furoxan Ring Geometry of the 3-Oxide Oxime Derivative

Single-crystal X-ray diffraction of the oxime derivative of CAS 40345-45-7 (6,7-dihydro-6,6-dimethylbenzofurazan-4(5H)-one 3-oxide oxime, C8H11N3O3) has been resolved, providing definitive geometric parameters for the furoxan core in this scaffold class [1]. The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 8.478(1) Å, b = 5.855(2) Å, c = 18.721(1) Å, β = 92.86(1)°, Z = 4, and a calculated density Dc = 1.41 g/cm³ [1]. Critically, the furoxan moiety is planar and exhibits the standard bond distance and angle pattern characteristic of furoxan rings, while the oxime group adopts an anti configuration relative to the furoxan ring, consistent with the 1-oxide isomer [1][2]. The melting point of this derivative is 210–213 °C [1]. In contrast, the parent benzofuroxan (CAS 480-96-6) melts at 66–69 °C and crystallizes in a different space group, while 5,6-dimethylbenzofuroxan (CAS 39132-77-9) melts at 138–139 °C [3].

Structural Crystallography Computational Chemistry Crystal Engineering

Commercial Availability and Purity: Supplier-Grade Differentiation

CAS 40345-45-7 is commercially available through Biosynth (catalog QBA34545) and its distributors (e.g., Biozol, CymitQuimica) at a specified minimum purity of 95% (HPLC), with a molecular weight of 182.18 g/mol and the chemical formula C8H10N2O3 . The compound is supplied as an off-white to pale pink solid, a macroscopic characteristic that differentiates it from the yellow crystalline powder of benzofuroxan (CAS 480-96-6) and the white to pink crystalline powder of 5,6-dimethylbenzofuroxan (CAS 39132-77-9) [1]. The N-hydroxy tautomeric form (1-hydroxy-2-oxabenzimidazol-4-one) specifically noted in supplier catalogs distinguishes CAS 40345-45-7 from the structurally related but non-hydroxylated 4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one (CAS 142328-06-1), which is available at 95% purity but with a lower molecular weight of 138.13 g/mol . The 250 mg and 25 mg packaging formats offered by Biosynth further indicate the compound's positioning as a research-grade specialty chemical rather than a bulk commodity intermediate .

Chemical Procurement Analytical Chemistry Synthetic Chemistry

Class-Level Inference: Benzofuroxan NO-Donor Capacity and the Potential Modulating Role of the Cyclohexenone Ring

Benzofuroxans as a compound class are established nitric oxide (NO) donors, with NO release percentages varying substantially depending on substitution pattern [1]. In comparative studies, simple aromatic benzofuroxans (e.g., the parent compound CAS 480-96-6 and its methyl-substituted derivatives) have been shown to be devoid of significant thiol-induced NO release and exhibit only feeble stimulation of soluble guanylate cyclase (sGC) [2]. By contrast, furoxan derivatives bearing electron-withdrawing or extended conjugation motifs have demonstrated NO generation levels ranging from 7.8% to 27.4% under standardized thiol-coupled assay conditions [1]. CAS 40345-45-7, by virtue of its fused cyclohexenone ring containing both a ketone carbonyl (electron-withdrawing) and gem-dimethyl substitution (steric and electronic modulation), is structurally positioned between the inert simple benzofuroxans and the more active substituted furoxans . However, no direct quantitative NO-release data specific to CAS 40345-45-7 have been reported in the peer-reviewed literature as of this assessment. This evidence gap must be acknowledged; any assumption that CAS 40345-45-7 replicates the NO-donor profile of other benzofuroxans is unsupported without experimental validation.

Nitric Oxide Donors Cardiovascular Pharmacology Anti-infective Research

Synthetic Utility: Oxime Derivatization and Beckmann Rearrangement Competence

CAS 40345-45-7 (as its 4-oxo tautomer) reacts with hydroxylamine to form a stable oxime at the 4-position, and this oxime undergoes Beckmann rearrangement under acidic conditions to yield ring-expanded or rearranged heterocyclic products [1][2]. This reactivity is directly documented for the 4,5,6,7-tetrahydro-6,6-dimethylbenzo[c][1,2,5]oxadiazol-4-one scaffold—the parent framework of CAS 40345-45-7 [1]. In contrast, simple aromatic benzofuroxans (CAS 480-96-6) lack the ketone functionality required for oxime formation and thus cannot participate in Beckmann rearrangement chemistry, representing a fundamental reactivity divergence . Furthermore, 4-carbethoxymethyleno-4,5,6,7-tetrahydro-6,6-dimethylbenzo[c][1,2,5]oxadiazole—a derivative accessible from CAS 40345-45-7—has been demonstrated to undergo 1,3-dipolar cycloaddition with nitrile oxides, yielding complex polycyclic products [3]. These transformations establish CAS 40345-45-7 as a versatile synthetic intermediate for constructing drug-like heterocyclic libraries that are inaccessible from non-ketone benzofuroxans.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry Intermediates

Optimal Research and Procurement Application Scenarios for CAS 40345-45-7 Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Furoxan-Based NO-Donor Hybrid Molecules

CAS 40345-45-7 serves as a ketone-functionalized benzofuroxan scaffold that can be elaborated via oxime formation, Beckmann rearrangement, or 1,3-dipolar cycloaddition to generate novel NO-donor hybrid molecules [1][2]. Unlike simple aromatic benzofuroxans (CAS 480-96-6) that lack both the ketone handle and the saturated ring for conformational control, CAS 40345-45-7 permits modular diversification at the 4-position while retaining the furoxan NO-release pharmacophore [3]. Researchers developing cardiovascular, anti-infective, or anticancer NO-donor conjugates should select CAS 40345-45-7 when synthetic versatility and scaffold rigidity are prioritized over the simpler, more commercially abundant benzofuroxan alternatives.

Crystal Engineering and Solid-State Characterization Studies

The oxime derivative of CAS 40345-45-7 has been fully characterized by single-crystal X-ray diffraction, establishing benchmark crystallographic parameters (space group P21/c, a = 8.478 Å, b = 5.855 Å, c = 18.721 Å, β = 92.86°, Dc = 1.41 g/cm³, m.p. 210–213 °C) [1]. These data enable crystal engineering groups to use CAS 40345-45-7 as a structurally defined building block for co-crystal screening, polymorphism studies, and supramolecular synthon analysis, where its hydrogen-bond donor (N-OH) and acceptor (ketone carbonyl) functionalities provide predictable intermolecular interaction motifs not available in non-hydroxylated benzofuroxan analogs [2].

Analytical Method Development and Reference Standard Procurement

With a molecular weight of 182.18 g/mol, a unique molecular formula (C8H10N2O3), and a characteristic off-white to pale pink solid appearance, CAS 40345-45-7 is analytically distinguishable from all other commercially available benzofuroxan analogs [1]. Analytical chemistry laboratories developing HPLC, LC-MS, or GC-MS methods for benzofuroxan-containing reaction mixtures can employ CAS 40345-45-7 as a well-defined retention time and mass spectral reference standard, confident that its molecular ion ([M+H]+ at m/z 183.18) and fragmentation pattern do not overlap with those of benzofuroxan (m/z 137.11) or dimethylbenzofuroxan isomers (m/z 165.16) [2][3].

Heterocyclic Library Synthesis via 1,3-Dipolar Cycloaddition

The 4-carbethoxymethylene derivative of CAS 40345-45-7 has been validated as a competent dipolarophile in 1,3-dipolar cycloaddition reactions with nitrile oxides, yielding polycyclic isoxazoline-containing products [1]. This reactivity profile makes CAS 40345-45-7 a strategic starting material for diversity-oriented synthesis programs aiming to construct sp³-rich, three-dimensional heterocyclic libraries for fragment-based drug discovery—a synthetic capacity that ketone-lacking benzofuroxans (e.g., CAS 480-96-6, CAS 39132-77-9) fundamentally cannot support [2].

Quote Request

Request a Quote for 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.